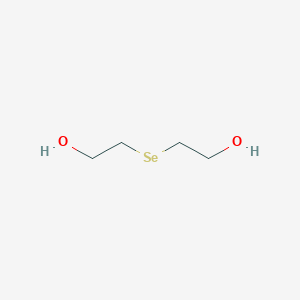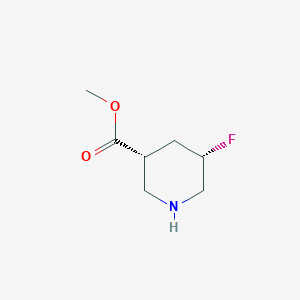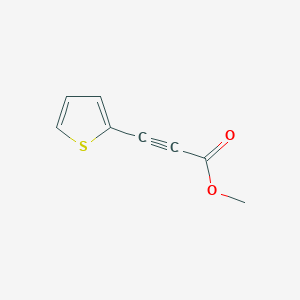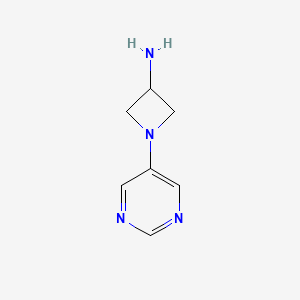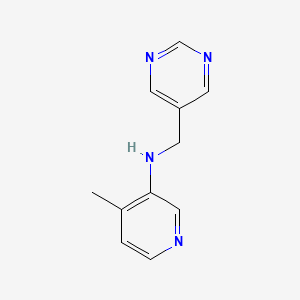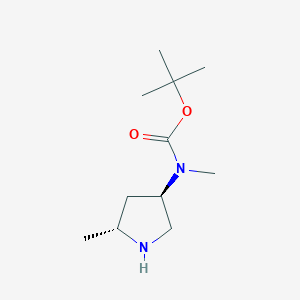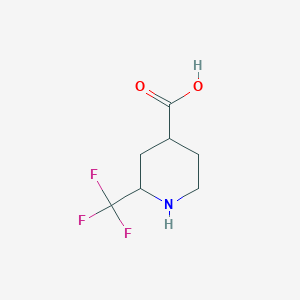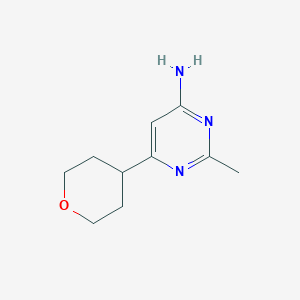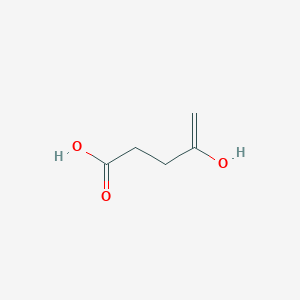
4-Hydroxypent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H8O3 It is a derivative of pentenoic acid, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of the pentenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxypent-4-enoic acid can be synthesized through several methods. One common approach involves the hydroxylation of pentenoic acid derivatives. For instance, the hydroxylation of 4-pentenoic acid using appropriate oxidizing agents can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The process may include the use of catalysts such as palladium or platinum to facilitate the hydroxylation reaction under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxopent-4-enoic acid.
Reduction: The double bond in the compound can be reduced to form 4-hydroxypentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: 4-Oxopent-4-enoic acid.
Reduction: 4-Hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxypent-4-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group and the double bond in the compound allow it to participate in a range of biochemical reactions. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
4-Pentenoic acid: Lacks the hydroxyl group present in 4-hydroxypent-4-enoic acid.
2-Hydroxy-pent-4-enoic acid: Has the hydroxyl group on the second carbon instead of the fourth.
3-Hydroxy-pent-4-enoic acid: Has the hydroxyl group on the third carbon.
Uniqueness: this compound is unique due to the specific positioning of the hydroxyl group on the fourth carbon, which imparts distinct chemical properties and reactivity compared to its isomers .
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
4-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h6H,1-3H2,(H,7,8) |
InChI-Schlüssel |
GUOMOOPSVWPWPY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


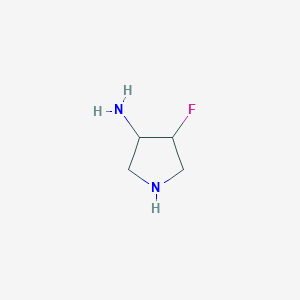
![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
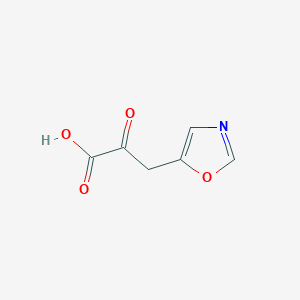
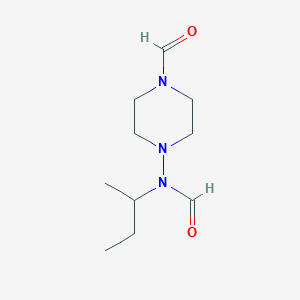
![(2-(3-(8-(4-(4-(Chloromethyl)benzyl)piperazin-1-yl)-1,3-dioxo-1H-benzo[10,5]anthra[2,1,9-def]isoquinolin-2(3H)-yl)propanamido)ethyl)triphenylphosphonium chloride](/img/structure/B13341576.png)
